(4-Fluorophenyl)(3-methylphenyl)methanone
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Overview
Description
(4-Fluorophenyl)(3-methylphenyl)methanone is an organic compound with the molecular formula C14H11FO It is a member of the methanone family, characterized by the presence of a ketone functional group attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(3-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluorobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Fluorobenzoyl chloride+3-MethylbenzeneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid and 3-methylbenzoic acid.
Reduction: Formation of (4-fluorophenyl)(3-methylphenyl)methanol.
Substitution: Formation of halogenated derivatives such as 4-fluoro-3-methylbenzophenone.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)(3-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of fluorinated aromatic ketones in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Researchers explore its activity as a potential therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the aromatic ring.
(4-Chlorophenyl)(3-methylphenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Fluorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group on the aromatic ring.
Uniqueness
(4-Fluorophenyl)(3-methylphenyl)methanone is unique due to the presence of both fluorine and methyl groups on the aromatic rings. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased lipophilicity and altered electronic distribution. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWVZUAUXTQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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